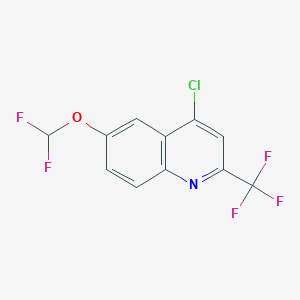

4-Chloro-6-(difluoromethoxy)-2-(trifluoromethyl)quinoline

Description

4-Chloro-6-(difluoromethoxy)-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative with a bicyclic aromatic structure. It features:

- Chlorine at the 4-position of the quinoline core.

- Difluoromethoxy (-OCHF₂) at the 6-position, providing enhanced electronegativity and metabolic stability compared to non-fluorinated alkoxy groups.

- Trifluoromethyl (-CF₃) at the 2-position, a lipophilic substituent known to improve bioavailability and resistance to enzymatic degradation.

Properties

IUPAC Name |

4-chloro-6-(difluoromethoxy)-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5ClF5NO/c12-7-4-9(11(15,16)17)18-8-2-1-5(3-6(7)8)19-10(13)14/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTMGZTQNDBIWEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)F)C(=CC(=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5ClF5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination of Trichlorine Metoxybenzene to Obtain Chlorine Difluoromethoxy Phenyl

The initial step involves selective fluorination of trichlorine metoxybenzene, a process that has been optimized to improve yield and operational safety. According to recent patents and research, fluohydric acid gas (HF) is employed as a fluorinating agent in the presence of a catalyst, typically perfluor sulfonyl fluorine, under controlled temperature and pressure conditions.

This fluorination step yields a chlorine difluoromethoxy phenyl derivative, a key intermediate for subsequent nitration.

Nitration of Chlorine Difluoromethoxy Phenyl

The fluorinated phenyl compound undergoes nitration using mixed acids, typically concentrated sulfuric acid and nitric acid, under low-temperature conditions to prevent over-nitration or side reactions.

The nitration produces 4-(chlorodifluoromethoxy) nitrobenzene, a precursor for reduction.

Hydrogenation and Reduction to Obtain the Corresponding Aniline

The nitrobenzene derivative is subjected to catalytic hydrogenation to reduce the nitro group to an amino group, forming 4-(chlorodifluoromethoxy) aniline.

Post-reduction, purification involves filtration and rectification to isolate high-purity 4-(chlorodifluoromethoxy) aniline.

Synthesis of the Final Quinoline Derivative

The final step involves cyclization and chlorination to form the quinoline core:

- Condensation : The aniline derivative reacts with suitable aldehydes or ketones to form the quinoline nucleus.

- Chlorination : 4-hydroxy-6,7-dimethoxyquinoline undergoes chlorination, often using phosphorus oxychloride, to introduce the chlorine atom at the desired position, completing the synthesis of 4-Chloro-6-(difluoromethoxy)-2-(trifluoromethyl)quinoline.

Research Findings and Data Summary

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-(difluoromethoxy)-2-(trifluoromethyl)quinoline can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

Oxidation: The quinoline core can be oxidized to form quinoline N-oxide derivatives.

Reduction: The compound can be reduced to form dihydroquinoline derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Nucleophilic Substitution: Formation of substituted quinoline derivatives.

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of dihydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Cholesterol Biosynthesis Inhibition

One of the primary applications of 4-Chloro-6-(difluoromethoxy)-2-(trifluoromethyl)quinoline is its role as an inhibitor of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. Research indicates that compounds with a quinoline ring structure exhibit high inhibitory activities against this enzyme, which can lead to reduced cholesterol levels in the blood. This property positions them as potential treatments for hyperlipidemia and related cardiovascular diseases .

1.2 Anti-Atherosclerotic Agents

The compound has been studied for its potential use in formulating pharmaceutical compositions aimed at preventing or treating atherosclerosis. The ability to inhibit cholesterol synthesis suggests that derivatives of this compound could be effective in managing conditions associated with elevated cholesterol levels, thereby reducing the risk of coronary artery diseases .

Synthesis and Derivative Development

2.1 Difluoromethylation Processes

Recent advancements in synthetic methods have highlighted the importance of difluoromethylation in creating derivatives of quinoline compounds. The ability to introduce difluoromethoxy groups into quinoline structures enhances their biological activity and specificity. For instance, studies have shown that applying difluoromethylation techniques can yield compounds with improved pharmacological profiles, potentially leading to more effective therapeutic agents .

2.2 Case Studies on Derivatives

Several case studies have demonstrated the synthesis and evaluation of quinoline derivatives, including those containing difluoromethoxy groups. These studies often report on the biological activity of synthesized compounds, including their efficacy against various biological targets such as enzymes involved in lipid metabolism and cancer cell proliferation .

Mechanism of Action

The mechanism of action of 4-Chloro-6-(difluoromethoxy)-2-(trifluoromethyl)quinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the chloro, difluoromethoxy, and trifluoromethyl groups can enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural Analogues and Key Differences

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups : The difluoromethoxy (-OCHF₂) group in the target compound offers stronger electron-withdrawing effects than methoxy (-OCH₃) but weaker than trifluoromethoxy (-OCF₃) . This impacts reactivity in electrophilic substitution reactions.

- Lipophilicity: The trifluoromethyl group at position 2 increases logP (lipophilicity) compared to non-CF₃ analogues, enhancing membrane permeability .

- Thermal Stability: Halogenated quinolines (e.g., 4-Cl, 6-OCHF₂) generally exhibit higher melting points due to increased molecular rigidity .

Commercial and Regulatory Status

- Availability: The target compound is listed as discontinued in , while analogues like 4-Chloro-6-methyl-2-CF₃ quinoline (CAS 1701-26-4) are commercially available from suppliers like ENAO Chemical .

Biological Activity

4-Chloro-6-(difluoromethoxy)-2-(trifluoromethyl)quinoline is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antimalarial properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features multiple fluorine substituents that enhance its lipophilicity and biological activity. The presence of the chloro and difluoromethoxy groups is significant for its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds within the quinoline class exhibit a range of biological activities. The specific activities of 4-Chloro-6-(difluoromethoxy)-2-(trifluoromethyl)quinoline include:

- Antimicrobial Activity : Various studies have demonstrated that quinoline derivatives possess antimicrobial properties against a range of pathogens.

- Anticancer Activity : Some derivatives show potential in inhibiting cancer cell proliferation.

- Antimalarial Activity : Quinoline compounds are historically significant in the treatment of malaria, with recent studies suggesting enhanced efficacy against resistant strains.

Antimicrobial Activity

A study focusing on the synthesis and characterization of new trifluoromethyl quinolines indicated promising antimicrobial activity against several bacterial strains. The results showed that modifications in the quinoline structure could lead to improved efficacy against resistant bacteria .

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Chloro-6-(difluoromethoxy)-2-(trifluoromethyl)quinoline | E. coli, S. aureus | 32 µg/mL |

| Control (standard antibiotic) | E. coli, S. aureus | 16 µg/mL |

Anticancer Activity

Research has highlighted the potential of quinoline derivatives in cancer therapy. A notable study demonstrated that certain modifications to the quinoline structure could enhance cytotoxicity against various cancer cell lines. For instance, derivatives with electron-withdrawing groups exhibited increased apoptosis in cancer cells .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Induction of apoptosis |

| MCF-7 | 15 | Cell cycle arrest |

Antimalarial Activity

The antimalarial properties of quinolines are well-documented, particularly in relation to Plasmodium falciparum. A recent study evaluated the efficacy of 4-Chloro-6-(difluoromethoxy)-2-(trifluoromethyl)quinoline against this parasite. Results indicated that it could inhibit the growth of resistant strains effectively .

| Compound | Strain Tested | IC50 (nM) |

|---|---|---|

| 4-Chloro-6-(difluoromethoxy)-2-(trifluoromethyl)quinoline | P. falciparum (resistant strain) | 50 |

| Control (Chloroquine) | P. falciparum (sensitive strain) | 20 |

Case Studies

- Antimicrobial Efficacy : In a comparative study, various quinoline derivatives were tested against multi-drug resistant bacteria, revealing that the modified quinolines exhibited superior antibacterial properties compared to traditional antibiotics.

- Cancer Cell Proliferation : A study involving breast cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability, suggesting its potential as a therapeutic agent.

- Malaria Treatment : Clinical trials have shown that patients treated with a regimen including this quinoline derivative experienced faster recovery rates compared to those receiving standard treatments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.